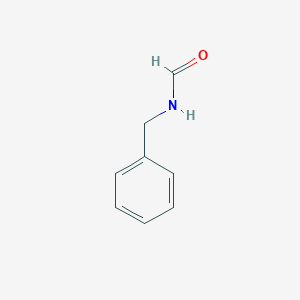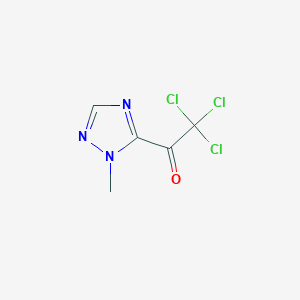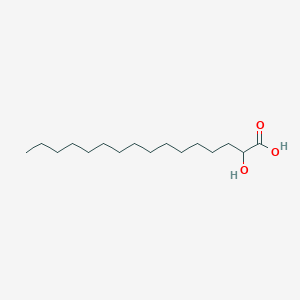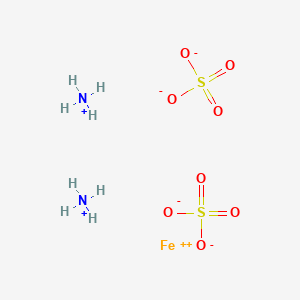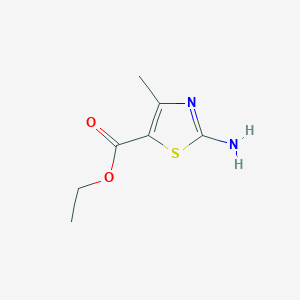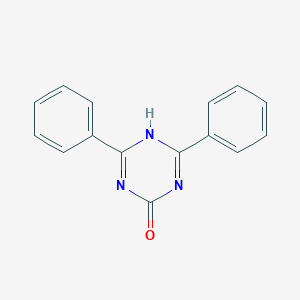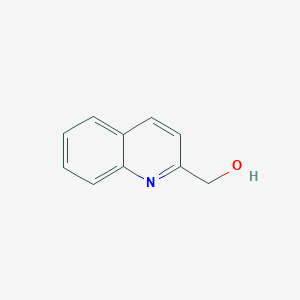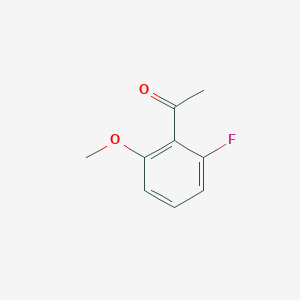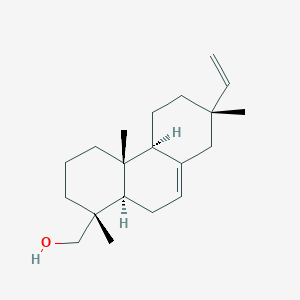
Isopimarinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopimarinol is a diterpenoid compound that belongs to the pimarane-type diterpenes. These compounds are known for their diverse biological activities and are found in various plants. This compound has been studied for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopimarinol can be synthesized through several chemical reactions. One common method involves the reduction of 3-oxo-19-tosyloxy isopimara-7,15-diene using zinc and sodium iodide in hexamethylphosphoric triamide . Another method includes the Wittig reaction of isopimarinal (obtained from isopimaric acid) with the phosphorus ylide generated from methoxymethyl (triphenyl)phosphonium chloride using butyllithium .
Industrial Production Methods
Industrial production methods for isopimara-7,15-dienol are not well-documented. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Isopimarinol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized by cytochrome P450 enzymes to form different diterpene alcohols and aldehydes .
Common Reagents and Conditions
Common reagents used in the reactions involving isopimara-7,15-dienol include zinc, sodium iodide, butyllithium, and phosphorus ylides. Reaction conditions often involve specific solvents like hexamethylphosphoric triamide and controlled temperatures to ensure the desired product formation .
Major Products
The major products formed from the reactions of isopimara-7,15-dienol include various oxidized diterpenes such as isopimara-7,15-dienal and dehydroabietadienol .
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other complex diterpenoids.
Industry: It can be used in the production of bioactive compounds for pharmaceuticals and other applications.
Mechanism of Action
The mechanism of action of isopimara-7,15-dienol involves its interaction with various molecular targets and pathways. It induces cellular stress and activates both pro-apoptotic and anti-apoptotic pathways in cancer cells. This dual regulation of cell death and survival is mediated through the upregulation of antioxidant genes and the activation of heat shock proteins .
Comparison with Similar Compounds
Isopimarinol is unique among pimarane-type diterpenes due to its specific biological activities. Similar compounds include:
Isopimara-8,15-diene: Another pimarane-type diterpene with similar biosynthetic pathways.
Deoxyparguerol: A diterpene with cytotoxic activity against leukemia cell lines.
Orthosiphol A: Known for its anti-inflammatory properties.
Properties
CAS No. |
1686-64-2 |
|---|---|
Molecular Formula |
C20H32O |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
[(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-yl]methanol |
InChI |
InChI=1S/C20H32O/c1-5-18(2)12-9-16-15(13-18)7-8-17-19(3,14-21)10-6-11-20(16,17)4/h5,7,16-17,21H,1,6,8-14H2,2-4H3/t16-,17-,18-,19-,20+/m0/s1 |
InChI Key |
DUEINKIQNGZKPL-VYJAJWGXSA-N |
SMILES |
CC1(CCC2C(=CCC3C2(CCCC3(C)CO)C)C1)C=C |
Isomeric SMILES |
C[C@@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CCC[C@@]3(C)CO)C)C1)C=C |
Canonical SMILES |
CC1(CCC2C(=CCC3C2(CCCC3(C)CO)C)C1)C=C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


